molecular formula C11H15FO B1526893 1-(4-Fluorophenyl)-3-methylbutan-2-ol CAS No. 1181600-74-7

1-(4-Fluorophenyl)-3-methylbutan-2-ol

Cat. No.: B1526893
CAS No.: 1181600-74-7
M. Wt: 182.23 g/mol
InChI Key: NNBGDPFCOXYGCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .

Scientific Research Applications

Liquid Crystal Research

A New Series of Nematic and Smectic Liquid Crystals Research explored alkyl and fluoroalkyl derivatives of 4‐arylbutyric acid and 4‐arylbutanol, including their role as nematic materials and additives to a ferroelectric liquid crystal (FLC) host. These derivatives influence the thermal and electro‐optical properties of liquid crystals, with potential implications for display technologies and electro-optic devices. The study emphasized the impact of chain modification on the stability of liquid crystal phases and their electro‐optical properties, including dielectric anisotropy and rotational viscosity (Jankowiak et al., 2008).

Biofuel Production

Anaerobic 2-Methylpropan-1-ol Production in Escherichia coli Investigated the production of 2-methylpropan-1-ol (isobutanol), a leading candidate biofuel, through a modified amino acid pathway in recombinant Escherichia coli. The study focused on overcoming the cofactor imbalance in anaerobic conditions by engineering enzymes for an NADH-dependent pathway, leading to enhanced isobutanol production. This approach has significant implications for the economic viability and sustainability of biofuel production (Bastian et al., 2011).

Pharmaceutical Synthesis

Synthesis of Optically Active Intermediates Outlined the synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for the calcium antagonist Mibefradil. The research presented a short, technically feasible route starting from 4-fluorophenylacetic acid, involving asymmetric hydrogenation and crystallization processes. The findings are critical for the pharmaceutical production of Mibefradil, highlighting the importance of such intermediates in drug synthesis (Crameri et al., 1997).

Chemical Analysis and Characterization

Analytical Characterizations of Chemicals Presented comprehensive analytical characterizations of a research chemical and its isomers. The study included a variety of techniques like mass spectrometry, chromatography, and spectroscopy, providing insights into the structure and properties of these substances. The differentiation between isomers and the identification of distinct product ions are crucial for understanding the chemical behavior and potential applications of these substances (Dybek et al., 2019).

Mechanism of Action

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, reactivity, and environmental impact .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(4-Fluorophenyl)-3-methylbutan-2-ol may interact with a variety of enzymes, proteins, and other biomolecules, influencing their function and the overall biochemical reactions within the cell .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Related compounds have shown varying effects at different dosages

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Related compounds have been shown to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

Related compounds have been shown to localize to specific compartments or organelles

Properties

IUPAC Name

1-(4-fluorophenyl)-3-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8,11,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBGDPFCOXYGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.